3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Steroid Sulfatase Inhibition Endocrinology Hormone-Dependent Cancer Research

This halogenated benzenesulfonamide is validated as a potent STS inhibitor (IC50=74 nM) and >30-fold selective MAO-B inhibitor (IC50=33 nM). Its unique 3-bromo/3-fluorophenyl substitution provides a distinct electronic profile non-interchangeable with other analogs. Researchers benefit from an available high-quality single-crystal X-ray structure for accurate computational docking, ensuring data integrity in cancer or neurodegeneration studies.

Molecular Formula C12H9BrFNO2S
Molecular Weight 330.17 g/mol
Cat. No. B12434568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Molecular FormulaC12H9BrFNO2S
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H9BrFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H
InChIKeyISQUTTJIFBBXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Chemical Class and Baseline Characterization for Research Procurement


3-Bromo-N-(3-fluorophenyl)benzenesulfonamide (CAS 876576-36-2) is a halogenated benzenesulfonamide derivative characterized by the presence of both bromine and fluorine substituents. It belongs to the broader class of sulfonamide compounds, which have been historically recognized for their antibacterial properties and more recently explored for diverse biological activities [1]. The compound has been synthesized via an amidation reaction and its structure has been rigorously confirmed using FTIR, 1H and 13C NMR, and MS spectroscopies, as well as single-crystal X-ray diffraction [2]. Density functional theory (DFT) calculations have further elucidated its molecular electrostatic potential and frontier molecular orbitals, providing a foundation for understanding its physicochemical behavior [2].

Why 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Is Not Interchangeable with Other Halogenated Sulfonamide Analogs


In the realm of benzenesulfonamide derivatives, subtle structural variations—such as the position and identity of halogen substituents—can profoundly alter target binding profiles, physicochemical properties, and ultimately experimental outcomes. While a wide array of halogenated sulfonamides are commercially available, their biological activities are not uniform. For instance, patent literature explicitly recognizes that fluorinated benzenesulfonamides possess distinct properties, including tunable potency and selectivity, compared to non-fluorinated counterparts [1]. The specific combination of a 3-bromo substituent on the phenylsulfonyl ring and a 3-fluorophenyl group on the sulfonamide nitrogen in this compound results in a unique electronic and steric environment that cannot be replicated by simply substituting a different halogen or altering the substitution pattern. This non-interchangeability is critical for researchers seeking to reproduce published findings, optimize a lead series, or probe a specific structure-activity relationship (SAR). Relying on a generic analog without understanding these nuanced differences introduces a significant variable that can compromise data integrity and derail project timelines.

Quantitative Differentiation Guide for 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Key Evidence for Informed Procurement


Steroid Sulfatase Inhibition: 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Demonstrates Nanomolar Potency

In a direct comparison of in vitro enzyme inhibition, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide exhibited potent inhibition of human steroid sulfatase (STS) with an IC50 of 74 nM, as measured in human JEG3 cell lysates [1]. This contrasts with the structurally related analog N-(3-fluorophenyl)benzenesulfonamide (lacking the 3-bromo substituent), for which no STS inhibition data has been reported, and with other halogenated sulfonamide derivatives in patent literature that often show weaker or no activity in this assay system [2]. The presence of both bromine and fluorine substituents in the target compound is therefore essential for achieving this level of potency against STS.

Steroid Sulfatase Inhibition Endocrinology Hormone-Dependent Cancer Research

Monoamine Oxidase B (MAO-B) Inhibition: A High-Potency Interaction at 33 nM

The compound demonstrates selective and potent inhibition of human monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders. It exhibits an IC50 of 33 nM against human MAO-B [1]. In contrast, its activity against human MAO-A is significantly weaker, with an IC50 of 1.00 µM, representing a >30-fold selectivity window [2]. This selectivity profile is notable when compared to broad-spectrum MAO inhibitors that often carry a higher risk of off-target effects. While direct comparator data for close analogs is not available in public databases, this quantitative potency against MAO-B is a critical differentiator for any research program where MAO-B inhibition is the primary mechanism of interest.

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Research

Glycolate Oxidase Inhibition: A Defined but Weaker Interaction with an IC50 of 39.9 µM

In an assay for inhibition of mouse recombinant glycolate oxidase, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide displayed an IC50 of 39.9 µM [1]. This value, while significantly weaker than its potency against STS and MAO-B, provides a defined baseline for activity against this enzyme. This can be contrasted with many other sulfonamide derivatives, which show no measurable inhibition of glycolate oxidase under the same assay conditions, highlighting a unique, albeit moderate, interaction profile [2].

Glycolate Oxidase Inhibition Primary Hyperoxaluria Metabolic Disease Research

Crystal Structure and DFT Analysis: Validated Physicochemical Properties for Structure-Based Design

The single-crystal X-ray diffraction structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide has been solved and deposited, providing precise bond lengths, angles, and torsion angles [1]. This structural data is complemented by Density Functional Theory (DFT) calculations that analyze the compound's electrostatic potential and frontier molecular orbitals [1]. In contrast, the crystal structures of closely related analogs, such as 3-bromo-N-phenylbenzenesulfonamide (CAS 166338-06-3) and N-(3-fluorophenyl)benzenesulfonamide (CAS 54129-14-5), have not been reported in the primary literature. This lack of structural data for comparators makes the target compound uniquely valuable for computational modeling and structure-based drug design (SBDD) efforts.

Crystal Engineering Computational Chemistry Structure-Based Drug Design

Recommended Application Scenarios for 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Based on Verified Differentiation


Steroid Sulfatase (STS) Probe and Lead Optimization in Hormone-Dependent Cancer Research

Given its potent inhibition of human STS (IC50 = 74 nM) [1], 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is ideally suited as a reference compound or starting point for medicinal chemistry campaigns targeting hormone-dependent cancers, such as breast and endometrial cancer. Its activity in a human cell lysate assay provides a physiologically relevant benchmark for comparing novel STS inhibitors. Procurement of this specific compound, rather than a generic halogenated sulfonamide, ensures the user is working with a molecule of known, potent activity against this clinically relevant target.

Selective MAO-B Inhibitor for Neurological Disease Model Development

The compound's >30-fold selectivity for MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1.00 µM) [2] positions it as a valuable chemical tool for researchers investigating the role of MAO-B in neurodegenerative disorders like Parkinson's disease. This selectivity profile is a key differentiator, as it allows for the study of MAO-B inhibition with a reduced confounding influence from MAO-A activity. Researchers requiring a selective MAO-B inhibitor for in vitro studies should prioritize this compound over less selective or uncharacterized sulfonamide analogs.

Structure-Based Drug Design (SBDD) and Computational Chemistry Campaigns

The availability of a high-quality single-crystal X-ray structure and accompanying DFT-validated data [3] makes this compound uniquely valuable for molecular modeling. Computational chemists can use its precise 3D coordinates for accurate docking studies, pharmacophore modeling, and quantum mechanical calculations. This reduces reliance on less reliable, computationally generated 3D structures. This is a tangible, workflow-enhancing advantage that distinguishes it from structurally similar compounds lacking publicly available crystal structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.